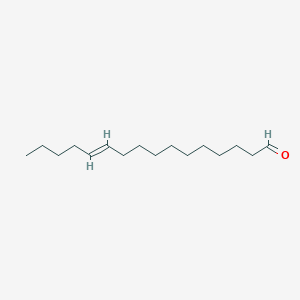

(E)-Hexadec-11-enal

描述

(E)-Hexadec-11-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the eleventh position and an aldehyde group at the terminal end. This compound is known for its distinctive odor and is often used in the fragrance industry.

准备方法

Synthetic Routes and Reaction Conditions: (E)-Hexadec-11-enal can be synthesized through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another method is the hydroformylation of 1-hexadecene, followed by selective oxidation to form the aldehyde group.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-hexadecene. This process involves the addition of a formyl group to the double bond, followed by oxidation to form the aldehyde. The reaction is typically carried out under high pressure and temperature using a rhodium-based catalyst.

化学反应分析

Types of Reactions: (E)-Hexadec-11-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexadec-11-enoic acid.

Reduction: It can be reduced to form hexadec-11-enol.

Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products Formed:

Oxidation: Hexadec-11-enoic acid.

Reduction: Hexadec-11-enol.

Substitution: Various substituted hexadec-11-enal derivatives.

科学研究应用

Insect Pheromone Research

Role in Sex Pheromones:

(E)-Hexadec-11-enal is primarily recognized as a key component in the sex pheromone blend of various moth species, including the cotton bollworm (Helicoverpa armigera) and the striped rice stemborer (Chilo suppressalis). Research indicates that this compound can be produced through microbial fermentation processes, which allows for sustainable and efficient production methods compared to traditional extraction from natural sources .

Production Techniques:

Recent studies have demonstrated successful biosynthesis of this compound using genetically engineered yeast strains. These strains can be modified to enhance the production of pheromone precursors, leading to increased yields of this compound. For instance, a combination of desaturase and reductase genes from various insect species has been integrated into yeast to optimize the biosynthetic pathway .

Pest Control Applications

Utilization in Traps:

The application of this compound extends to its use in pheromone traps for monitoring and controlling pest populations. By employing this compound in traps, researchers have observed increased attraction of male moths, which aids in understanding pest behavior and managing infestations effectively .

Case Study:

A notable case study involved the enhancement of trap efficacy for Diatraea saccharalis, where this compound was found to significantly increase the attractiveness of the main pheromone component during wind tunnel experiments. This suggests that integrating this compound into pest management strategies could lead to improved control measures .

Biosynthetic Pathways and Genetic Engineering

Genetic Modifications:

The engineering of microbial systems such as Yarrowia lipolytica has been pivotal in producing this compound at scale. By manipulating metabolic pathways through gene integration and deletion strategies, researchers have successfully increased the titres of precursor compounds necessary for synthesizing this aldehyde .

Table 1: Summary of Genetic Engineering Approaches

| Modification Type | Description | Resulting Yield |

|---|---|---|

| Gene Integration | Addition of desaturase and reductase genes | Increased production |

| Gene Deletion | Removal of competing pathways (e.g., GPAT) | Yield enhancement |

| Bioreactor Fermentation | Large-scale fermentation processes | Up to 2.57 g/L |

Environmental Impact and Sustainability

Sustainable Production Methods:

The shift towards microbial production systems not only enhances yield but also reduces environmental impact compared to chemical synthesis or extraction from natural sources. This approach aligns with sustainable agricultural practices by minimizing reliance on harmful pesticides while providing effective pest management solutions .

作用机制

The mechanism of action of (E)-Hexadec-11-enal involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

相似化合物的比较

Hexadec-11-enal: The cis isomer of (E)-Hexadec-11-enal.

Hexadec-10-enal: An aldehyde with the double bond at the tenth position.

Hexadec-12-enal: An aldehyde with the double bond at the twelfth position.

Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity allows for diverse chemical transformations.

生物活性

(E)-Hexadec-11-enal, also known as (E)-11-hexadecenal, is a long-chain aliphatic aldehyde with significant biological activity, particularly in the realm of insect communication and potential applications in pest management. This compound is characterized by its 16-carbon chain and a double bond at the 11th position, which plays a crucial role in its biological interactions.

The molecular formula for this compound is C16H30O. Its structural features include:

- Carbon Chain Length : 16 carbon atoms

- Functional Group : Aldehyde

- Double Bond Position : Between the 11th and 12th carbon atoms

This unique structure is pivotal for its biological function, especially in pheromone signaling among various insect species.

Insect Communication

This compound is primarily recognized for its role as a sex pheromone component in several moth species, such as Helicoverpa armigera and Diatraea saccharalis. Research indicates that it interacts with specific olfactory receptors in male moths, triggering mating behaviors. The binding of this compound to olfactory receptors initiates a cascade of neural responses that lead to upwind flight towards the pheromone source, typically emitted by calling females .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (E)-11-Hexadecenal | C16H30O | Geometric isomer differing in double bond position. |

| (Z)-9-Hexadecenal | C16H30O | Double bond located at the ninth position. |

| (Z)-11-Octadecenal | C18H34O | Longer carbon chain with eighteen carbon atoms. |

This specificity in receptor binding illustrates how even minor structural changes can significantly influence biological activity.

Case Studies and Research Findings

-

Pheromone Communication in Moths :

- A study demonstrated that this compound significantly enhances the attractiveness of the main pheromone components in Diatraea saccharalis, showing consistent antennal responses in male moths during flight tunnel experiments .

- The compound was isolated from female moths and was shown to elicit strong behavioral responses, highlighting its importance in mating rituals.

-

Potential Applications in Pest Management :

- Due to its role as an attractant, there is ongoing research into its potential use as a biopesticide. It has been synthesized for commercial use to disrupt mating behaviors of pest species, thereby reducing crop damage .

- Field tests have indicated varying levels of effectiveness depending on the blend of pheromones used, suggesting that optimizing these blends could enhance pest control strategies .

- Molecular Dynamics Studies :

属性

IUPAC Name |

(E)-hexadec-11-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTITFMUKRZZEE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016280 | |

| Record name | (E)-Hexadec-11-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57491-33-5 | |

| Record name | (E)-11-Hexadecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57491-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hexadec-11-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057491335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-11-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hexadec-11-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。